4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an indeno[1,2-d]thiazole moiety and a diallylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]thiazole core, which is then coupled with a benzamide derivative. The diallylsulfamoyl group is introduced through a sulfonation reaction followed by alkylation with allyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The benzamide and indeno[1,2-d]thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzamide or indeno[1,2-d]thiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an anti-cancer or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide exerts its effects is not fully understood. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity. The indeno[1,2-d]thiazole moiety may play a key role in binding to these targets, while the diallylsulfamoyl group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
4-(Dimethylamino)styryl derivatives: These compounds also feature a styryl group but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is unique due to its combination of a benzamide core, an indeno[1,2-d]thiazole moiety, and a diallylsulfamoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-9-16(10-12-18)22(27)25-23-24-21-19-8-6-5-7-17(19)15-20(21)30-23/h3-12H,1-2,13-15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPFGUWKKWLICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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